1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Catalog No.
S1916669
CAS No.
3824-74-6
M.F
C17H8F12N2O
M. Wt
484.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

CAS Number

3824-74-6

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea

Molecular Formula

C17H8F12N2O

Molecular Weight

484.24 g/mol

InChI

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)

InChI Key

YGCOMBKZFUMALE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a synthetic compound characterized by its unique molecular structure, which includes two 3,5-bis(trifluoromethyl)phenyl groups attached to a central urea moiety. Its molecular formula is C17H8F12N2OC_{17}H_{8}F_{12}N_{2}O, and it has a molecular weight of approximately 484.25 g/mol . The compound appears as a white to light yellow crystalline powder with a melting point ranging from 150 to 157 °C .

  • Organic Synthesis: The presence of the urea functional group suggests it could be involved in reactions forming peptide bonds or hydrogen bonding interactions.
  • Material Science: The bulky perfluorinated aryl groups (3,5-bis(trifluoromethyl)phenyl) can influence self-assembly and packing properties, making it a potential candidate for studies in crystal engineering or liquid crystal research.
Typical of urea derivatives, including nucleophilic substitutions and condensation reactions. It is particularly noted for its catalytic properties in organic synthesis, such as facilitating acid-free acetalization reactions . The presence of trifluoromethyl groups enhances its reactivity and solubility in organic solvents.

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea exhibits notable biological activity, particularly as an antibacterial agent. Research indicates its effectiveness against cariogenic bacterial strains, suggesting potential applications in dental health products or treatments . Its unique structure may contribute to its potency against specific microbial targets.

The synthesis of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate phenolic precursors with isocyanates or urea derivatives. A common method includes:

  • Formation of the Urea Linkage: Reacting 3,5-bis(trifluoromethyl)aniline with phosgene or an equivalent isocyanate.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity level.

This method allows for the efficient production of the compound while maintaining high yields and purity standards.

The applications of 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea span various fields:

  • Catalysis: It serves as an effective organocatalyst in organic synthesis processes.
  • Pharmaceuticals: Due to its antibacterial properties, it may be explored for development in antimicrobial therapies.
  • Material Science: Its unique chemical properties could be harnessed in the formulation of advanced materials.

Several compounds share structural similarities with 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Bis(3-trifluoromethylphenyl)ureaC_{14}H_{10}F_6N_2OFewer trifluoromethyl groups; different antibacterial profile
N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)ureaC_{17}H_{8}F_{12}N_2OSimilar structure; potential for varied biological activity

XLogP3

6

Wikipedia

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea

Dates

Modify: 2023-08-16

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